molecular formula C11H11BrN4OS B260832 4-bromo-1,5-dimethyl-N'-[(E)-thiophen-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide

4-bromo-1,5-dimethyl-N'-[(E)-thiophen-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B260832
M. Wt: 327.2 g/mol
InChI Key: YHXAJEKZTUQFJT-WLRTZDKTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,5-dimethyl-N’-(3-thienylmethylene)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide with 3-thiophenecarboxaldehyde . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1,5-dimethyl-N’-(3-thienylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

4-bromo-1,5-dimethyl-N’-(3-thienylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1,5-dimethyl-N’-(3-thienylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1,5-dimethyl-1H-pyrazole-3-carbohydrazide: A precursor in the synthesis of the target compound.

    3-thiophenecarboxaldehyde: Another precursor used in the synthesis.

    Other pyrazole derivatives: Compounds with similar structures but different substituents.

Uniqueness

4-bromo-1,5-dimethyl-N’-(3-thienylmethylene)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both bromine and thienylmethylene groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrN4OS

Molecular Weight

327.2 g/mol

IUPAC Name

4-bromo-1,5-dimethyl-N-[(E)-thiophen-3-ylmethylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C11H11BrN4OS/c1-7-9(12)10(15-16(7)2)11(17)14-13-5-8-3-4-18-6-8/h3-6H,1-2H3,(H,14,17)/b13-5+

InChI Key

YHXAJEKZTUQFJT-WLRTZDKTSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NN=CC2=CSC=C2)Br

Isomeric SMILES

CC1=C(C(=NN1C)C(=O)N/N=C/C2=CSC=C2)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NN=CC2=CSC=C2)Br

Origin of Product

United States

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